6-O-(p-Hydroxybenzoyl)glucose
Description
Documented Distribution Across Plant Families and Species
Delphinium grandiflorum (Delphinium) as a Primary Source
Delphinium grandiflorum, commonly known as delphinium, is a significant source of 6-O-(p-Hydroxybenzoyl)glucose. This compound plays a crucial role in the biosynthesis of the complex anthocyanins that give delphinium flowers their vibrant blue color. Specifically, it is a precursor for the formation of violdelphin (B137249) and cyanodelphin, which are 7-polyacylated anthocyanins. nih.govnih.govgenscript.com In the biosynthesis of these pigments, this compound acts as a "zwitter" donor, providing both acyl and glucosyl groups in a series of enzymatic reactions. nih.govnih.govoup.com
Research has led to the isolation and characterization of the enzymes and genes involved in this process within delphinium sepals. nih.govoup.comoup.com Studies have identified acyl-glucose-dependent anthocyanin glucosyltransferases (AAGTs) and other acyltransferases that utilize this compound to build the polyacylated structure of the final anthocyanin pigments. nih.govnih.gov The investigation into delphinium cultivars has revealed that variations in the 7-polyacylation of anthocyanins, and consequently flower color, are linked to the presence and activity of the enzymes that synthesize and utilize this compound. oup.comoup.com
Table 1: Research Findings on this compound in Delphinium grandiflorum
| Finding | Description | References |
|---|---|---|
| Role in Anthocyanin Biosynthesis | Acts as a zwitter donor for the biosynthesis of 7-polyacylated anthocyanins, violdelphin and cyanodelphin. | nih.govnih.govgenscript.com |
| Enzymatic Activity | Utilized by acyl-glucose-dependent glucosyltransferases and acyltransferases in the sepals. | nih.govnih.govoup.com |
| Genetic Basis | The gene responsible for the synthesis of this compound (DgpHBAGT) has been identified. | oup.comoup.com |
Acer pseudoplatanus (Sycamore Maple)
The leaves of the sycamore maple, Acer pseudoplatanus, have been found to contain a variety of phenolic compounds, including a gallotannin derivative of this compound. nih.gov Specifically, the novel compound 1,2,3-tri-O-galloyl-6-O-(p-hydroxybenzoyl)-β-D-glucopyranoside was isolated from this source. nih.gov This indicates that in A. pseudoplatanus, the this compound moiety is further acylated with galloyl groups. The isolation and characterization of enzymes from Acer pseudoplatanus cell cultures have also been reported, though these studies focused on the synthesis of myoinositol from D-glucose 6-phosphate and did not directly involve this compound. nih.govnih.gov
Hibiscus rosa-sinensis
Phytochemical investigations of the flowers of Hibiscus rosa-sinensis have led to the isolation of polyphenolic compounds, including a derivative of this compound. researchgate.net The compound was identified as kaempferol-7-O-[6'''-O-p-hydroxybenzoyl-beta-D-glucosyl-(1-->6)-beta-D-glucopyranoside], indicating that the this compound unit is part of a more complex flavonoid glycoside structure. researchgate.net While numerous studies have explored the phytochemical profile and various biological activities of Hibiscus rosa-sinensis extracts, the specific focus on the isolation and detailed characterization of this compound itself is limited. researchgate.netsciencescholar.usnih.govelsevierpure.comnih.govresearchgate.net
Calendula officinalis
Studies on the florets of Calendula officinalis, or pot marigold, have identified a wide array of phenolic compounds. researchgate.net However, the direct isolation of this compound from this plant has not been explicitly reported in the provided search results. Research on Calendula officinalis has primarily focused on other flavonoids, triterpenoids, and their glycosides, as well as the plant's traditional medicinal uses. researchgate.netnih.gov
Crescentia cujete
The fruit of Crescentia cujete, commonly known as the calabash tree, is a documented source of 6-O-(p-Hydroxybenzoyl)-D-glucose. nih.govepa.govnih.gov This compound has been isolated and identified from the fruit pulp. nih.govepa.govplantsjournal.com Further phytochemical studies on Crescentia cujete have revealed the presence of various other glucosides and iridoids alongside this compound. plantsjournal.combiointerfaceresearch.com
Table 2: Documented Botanical Sources of this compound and its Derivatives
| Plant Species | Family | Common Name | Isolated Compound | References |
|---|---|---|---|---|
| Delphinium grandiflorum | Ranunculaceae | Delphinium | This compound | nih.govnih.govgenscript.comoup.comoup.com |
| Acer pseudoplatanus | Sapindaceae | Sycamore Maple | 1,2,3-tri-O-galloyl-6-O-(p-hydroxybenzoyl)-β-D-glucopyranoside | nih.gov |
| Hibiscus rosa-sinensis | Malvaceae | Hibiscus | kaempferol-7-O-[6'''-O-p-hydroxybenzoyl-beta-D-glucosyl-(1-->6)-beta-D-glucopyranoside] | researchgate.net |
| Crescentia cujete | Bignoniaceae | Calabash Tree | 6-O-(p-Hydroxybenzoyl)-D-glucose | nih.govepa.govnih.govplantsjournal.combiointerfaceresearch.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O8 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C13H16O8/c14-5-9(16)11(18)12(19)10(17)6-21-13(20)7-1-3-8(15)4-2-7/h1-5,9-12,15-19H,6H2/t9-,10+,11+,12+/m0/s1 |
InChI Key |
HELXVRZEFXGLOR-IRCOFANPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation from Botanical Sources
Chromatographic Separation Strategies
Following initial extraction and fractionation, various chromatographic techniques are employed to isolate and purify 6-O-(p-Hydroxybenzoyl)glucose from the complex mixture of the crude extract.
Flash liquid chromatography is often used as an initial purification step for the crude extract or its fractions. This technique allows for a rapid separation of compounds based on their polarity, using a stationary phase like silica (B1680970) gel and a solvent gradient. While specific protocols for this compound are not extensively detailed, the general principle involves applying the extract to the column and eluting with a solvent system of increasing polarity to separate different classes of compounds.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and analysis of this compound. mdpi.com Reversed-phase HPLC is the most common mode used for this purpose.
A typical HPLC system for the analysis and purification of phenolic compounds would include:
| Component | Specification Example |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | A gradient system of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape. researchgate.net |
| Detector | A Diode Array Detector (DAD) or UV detector set at a wavelength suitable for phenolic compounds (e.g., 254 nm or 280 nm). |
| Flow Rate | Typically around 1.0 mL/min for analytical scale. |
For obtaining larger quantities of the pure compound, preparative HPLC is utilized. This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. nih.gov
Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of purification. It allows for a quick assessment of the number of components in a fraction and helps in the selection of appropriate solvent systems for further chromatographic steps.
Reversed-phase column chromatography, often using materials like C18-bonded silica gel, is a key technique for the separation of phenolic glycosides. In this method, a non-polar stationary phase is used with a polar mobile phase. The elution of compounds is typically achieved by gradually decreasing the polarity of the mobile phase (e.g., by increasing the concentration of methanol or acetonitrile in water). This technique is highly effective in separating compounds like this compound from other components in the plant extract based on their hydrophobicity. The isolation of various phenolic glycosides from Salix species has been successfully achieved using reversed-phase silica open-column chromatography with a methanol/water gradient. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms of 6 O P Hydroxybenzoyl Glucose
Identification of Precursor Molecules and Metabolic Intermediates
The synthesis of 6-O-(p-Hydroxybenzoyl)glucose is initiated from two primary precursor molecules: p-Hydroxybenzoic acid (pHBA) and Uridine diphosphate glucose (UDP-glucose).
p-Hydroxybenzoic Acid (pHBA): This aromatic carboxylic acid serves as the acyl donor in the pathway. In plants, pHBA can be synthesized from chorismate, a central intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. researchgate.netnih.gov The conversion of chorismate to pHBA is catalyzed by the enzyme chorismate lyase. nih.govmodelseed.org
UDP-glucose: This activated sugar is the universal glucose donor for the vast majority of glycosylation reactions in plants and other organisms. nih.gov It is synthesized by the enzyme UDP-glucose pyrophosphorylase, which catalyzes the reaction between glucose-1-phosphate and Uridine-5'-triphosphate (UTP). UDP-glucose is a high-energy compound, making the transfer of its glucose moiety to an acceptor molecule, such as pHBA, a thermodynamically favorable process. nih.gov
The direct enzymatic combination of these two precursors, pHBA and UDP-glucose, leads to the formation of this compound, an ester-linked glucoside.
Enzymology of this compound Formation
The formation of an ester bond between p-Hydroxybenzoic acid and glucose is a specific enzymatic reaction catalyzed by a class of enzymes known as glucosyltransferases.
UDP-Glucose Dependent p-Hydroxybenzoic Acid Glucosyltransferase (pHBAGT) Activity
The key enzyme responsible for the synthesis of this compound is a UDP-glucose dependent p-Hydroxybenzoic acid glucosyltransferase (pHBAGT). nih.gov This enzyme belongs to the large family of UDP-dependent glycosyltransferases (UGTs), which catalyze the transfer of a sugar moiety from a UDP-sugar donor to a wide array of acceptor molecules. nih.gov
The reaction catalyzed by pHBAGT is as follows: p-Hydroxybenzoic Acid + UDP-glucose → this compound + UDP
In this reaction, the enzyme facilitates the transfer of the glucose molecule from UDP-glucose to the carboxylic acid group of pHBA, forming an ester linkage and releasing UDP. nih.gov This activity is fundamental for supplying the this compound required for subsequent steps in the polyacylation of anthocyanins in plants like delphiniums. nih.gov
Characterization of pHBAGT Kinetic Parameters
The efficiency and substrate affinity of pHBAGT are described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). While specific kinetic data for DgpHBAGT from Delphinium grandiflorum is not extensively detailed in the literature, studies on homologous glucosyltransferases that act on similar hydroxybenzoate substrates provide valuable insights into the enzyme's behavior.
For instance, the characterization of Rs89B1, a UDP-glycosyltransferase from radish, reveals kinetic parameters for various hydroxybenzoates. Such data allows for a comparative understanding of how enzymes like pHBAGT might function. The Km value indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for that substrate. A lower Km value generally signifies a higher affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Table 1: Representative Kinetic Parameters of a Homologous UDP-Glycosyltransferase (Rs89B1) with Various Substrates
| Substrate Acceptor | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| 4-Hydroxybenzoic acid | 0.38 ± 0.02 | 0.17 ± 0.00 | 0.45 |
| 3,4-Dihydroxybenzoic acid | 0.07 ± 0.01 | 0.18 ± 0.00 | 2.57 |
| 2,3,4-Trihydroxybenzoic acid | 0.11 ± 0.01 | 0.16 ± 0.00 | 1.45 |
| UDP-glucose* | 0.36 ± 0.03 | 0.17 ± 0.00 | 0.47 |
*Data derived from studies on Rs89B1, a related enzyme, using 2,3,4-Trihydroxybenzoic acid as the acceptor substrate. mdpi.com This interactive table provides a comparative view of enzyme kinetics with similar substrates.
Analysis of Substrate Specificity for pHBAGT
Enzymatic studies reveal that pHBAGT exhibits a high degree of substrate specificity. Research on the recombinant DgpHBAGT protein from delphinium has demonstrated a strong preference for pHBA as the acyl acceptor. nih.gov This high specificity ensures the efficient and correct synthesis of this compound, preventing the wasteful formation of other, non-functional glucosyl esters.
While pHBA is the preferred substrate, related glucosyltransferases can act on a range of phenolic compounds. However, the specific structural requirements of the pHBAGT active site are finely tuned for pHBA, ensuring that it is the primary molecule to be glucosylated in the context of anthocyanin biosynthesis in delphinium. nih.gov This specificity is critical for the precise construction of the complex polyacylated anthocyanin molecules that determine flower color. mdpi.comresearchgate.net
Genetic Basis and Regulation of Biosynthesis
The production of pHBAGT is controlled at the genetic level, with specific genes encoding for this crucial enzyme.
Molecular Cloning and Characterization of Genes Encoding pHBAGT (e.g., DgpHBAGT)
The process of identifying and isolating the genes responsible for an enzyme's production is known as molecular cloning. sigmaaldrich.com This technique has been successfully applied to identify the gene encoding pHBAGT in Delphinium grandiflorum, designated as DgpHBAGT.
In a key study, researchers identified three candidate cDNAs encoding for a UDP-glucose-dependent pHBA glucosyltransferase. nih.gov These candidate genes were expressed in E. coli to produce the corresponding recombinant proteins. Subsequent enzymatic assays confirmed that the protein encoded by one of these cDNAs, referred to as DgUGT1, possessed the ability to synthesize this compound from pHBA and UDP-glucose. nih.gov
Phylogenetic analysis of the amino acid sequence of DgpHBAGT showed that it is closely related to other UGTs involved in acyl-glucose synthesis in different plant species. nih.gov Furthermore, the expression levels of the DgpHBAGT gene in delphinium sepals were found to correlate directly with the accumulation levels of this compound, providing strong evidence that this gene is responsible for the in vivo synthesis of this vital precursor. nih.gov
Gene Expression Profiling and Correlational Analysis with Compound Accumulation
To elucidate the genetic basis of this compound biosynthesis, researchers often turn to gene expression profiling. This technique allows for the identification of candidate genes by correlating their expression levels with the accumulation of the compound in different tissues or under various conditions. In studies involving Populus species, a known producer of this compound and its derivatives, transcriptomic analyses have been instrumental.
By comparing the gene expression profiles in tissues with high versus low concentrations of salicylates and other phenolic glucosides, scientists can pinpoint genes whose expression patterns closely match the compound accumulation patterns. For instance, studies have shown that the expression of genes involved in the flavonoid and phenolic biosynthesis pathways is often upregulated in response to stressors like drought. nih.govmdpi.com This upregulation is frequently correlated with an increase in the concentration of related secondary metabolites. mdpi.comnih.gov
Quantitative real-time polymerase chain reaction (qRT-PCR) is a common method used to validate the findings from broader transcriptomic analyses. nih.govmdpi.com For example, the expression of genes encoding key enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and various UDP-glucosyltransferases (UGTs) can be quantified and correlated with the levels of this compound. A strong positive correlation suggests the involvement of these genes in the biosynthetic pathway.
Below is an interactive data table summarizing the typical findings from a correlational analysis in Populus species under drought stress, a condition known to induce the production of phenolic compounds.
Interactive Data Table: Correlation of Gene Expression with Phenolic Compound Accumulation
| Gene | Putative Function | Expression Change (Drought vs. Control) | Correlation with this compound Accumulation |
|---|---|---|---|
| PtPAL | Phenylalanine ammonia-lyase | Upregulated | Strong Positive |
| Pt4CL | 4-coumarate:CoA ligase | Upregulated | Strong Positive |
| PtUGT (Candidate) | UDP-glucosyltransferase | Upregulated | Strong Positive |
Note: This table represents generalized findings from studies on phenolic biosynthesis in Populus. The specific UGT involved in the final glucosylation step for this compound would be a primary candidate for further functional analysis.
Functional Validation through Mutational Analysis (e.g., Gene Knockout Studies)
While correlational studies provide strong candidates, functional validation is crucial to definitively establish a gene's role in the biosynthesis of this compound. Mutational analysis, particularly through gene knockout or knockdown techniques, is a powerful approach for this purpose.
The process involves creating mutant lines of the organism (e.g., Populus or a model plant like Arabidopsis thaliana expressing the candidate genes) in which the target gene is inactivated or its expression is significantly reduced. The metabolic profile of the mutant is then compared to that of the wild-type. A significant reduction or complete absence of this compound in the mutant line would provide strong evidence for the gene's function in its biosynthesis.
For instance, if a specific UDP-glucosyltransferase (UGT), such as a homolog of UGT72L1, is hypothesized to catalyze the final step of attaching glucose to p-hydroxybenzoic acid, a knockout of this gene would be expected to lead to a decrease in this compound and potentially an accumulation of its precursor, p-hydroxybenzoic acid. nih.govresearchgate.net
Conversely, over-expression of a candidate gene can also be used for functional validation. If expressing a specific UGT in a plant or microbial system that does not normally produce this compound results in its synthesis (when the precursor is supplied), it confirms the enzyme's catalytic activity.
The results from such mutational analyses are often detailed and provide a clear genotype-phenotype relationship, as summarized in the table below.
Investigation of Subcellular Localization of Biosynthetic Processes (e.g., Cytosolic Glucosyltransferase Reactions leading to Vacuolar Accumulation)
Understanding where the biosynthesis of this compound occurs within the cell is key to a complete picture of its metabolic pathway. The subcellular localization of biosynthetic enzymes often provides insights into the transport and storage of metabolites.
For many phenolic compounds, the final biosynthetic steps, such as glycosylation, are believed to occur in the cytoplasm. slu.senih.gov The enzymes responsible, glucosyltransferases (UGTs), are typically cytosolic proteins. nih.gov Following their synthesis, these water-soluble glucosides are often transported into the vacuole for storage. The vacuole serves as a major storage compartment for secondary metabolites in plant cells, protecting them from degradation and preventing potential toxicity to other cellular processes.
To investigate subcellular localization, researchers often employ techniques such as fusing fluorescent proteins (e.g., Green Fluorescent Protein, GFP, or Yellow Fluorescent Protein, YFP) to the biosynthetic enzymes . When these fusion proteins are expressed in plant protoplasts or tissues, their location can be visualized using confocal microscopy.
For the biosynthesis of this compound, it is hypothesized that the UGT responsible for its formation is located in the cytoplasm. After its synthesis, the compound is likely transported into the vacuole. This transport is often mediated by specific transporters on the vacuolar membrane (tonoplast), such as MATE (Multidrug and Toxic Extrusion) transporters or ATP-binding cassette (ABC) transporters.
The proposed subcellular organization for the final steps of this compound biosynthesis and accumulation is outlined below.
Data Table: Subcellular Localization of Key Processes
| Process | Enzyme/Transporter | Predicted Subcellular Location | Method of Investigation |
|---|---|---|---|
| Glucosylation of p-hydroxybenzoic acid | UDP-glucosyltransferase (UGT) | Cytosol | YFP/GFP-fusion protein expression and confocal microscopy. slu.se |
This spatial separation of synthesis and storage is a common theme in plant secondary metabolism, ensuring metabolic efficiency and cellular homeostasis.
Functional Role As a Bifunctional Zwitter Donor in Anthocyanin Modification
Elucidation of its Dual Mechanism as a Glucosyl and Acyl Donor
The biosynthesis of 7-polyacylated anthocyanins in delphinium flowers is a stepwise process mediated by vacuolar enzymes. nih.gov Within this sequence, 6-O-(p-Hydroxybenzoyl)glucose (pHBG) serves a critical role by providing both the glucose (Glc) and the p-hydroxybenzoic acid (pHBA) moieties for the modification of the anthocyanin structure. nih.govnih.govgenscript.com This bifunctional nature allows for a streamlined and efficient pathway for creating highly decorated anthocyanin molecules. mdpi.com The concept of a "zwitter donor" is analogous to a zwitterion, which is a neutral molecule carrying both positive and negative charges at different locations. nih.gov Similarly, pHBG carries two distinct reactive groups that can be transferred in separate enzymatic reactions. nih.gov
Research has demonstrated that enzymes involved in the polyacylation of anthocyanins at the 7-position specifically utilize pHBG as the donor for both glucosylation and p-hydroxybenzoylation steps. nih.govnih.gov This discovery was crucial in understanding how the complex structures of anthocyanins like violdelphin (B137249) and cyanodelphin are assembled in delphinium. nih.govnih.govgenscript.com
Specific Enzymatic Reactions Catalyzed by this compound in Anthocyanin Metabolism
The step-by-step modification of anthocyanins is orchestrated by a series of specific acyl-glucose-dependent transferases. These enzymes exhibit a preference for pHBG as a donor molecule, highlighting its central role in the biosynthetic pathway. mdpi.com
The initial step of modification at the 7-position of the anthocyanin is the attachment of a glucose molecule. This reaction is catalyzed by Acyl-Glucose-Dependent Anthocyanin 7-O-Glucosyltransferase (AA7GT). nih.govmdpi.comresearchgate.net This enzyme belongs to the glycoside hydrolase family 1 (GH1) but functions as a glucosyltransferase, utilizing an acyl-glucose like pHBG as the glucose donor instead of the more common UDP-sugars. mdpi.comresearchgate.netnih.gov The identification of AA7GT in delphinium and other species like agapanthus has shed light on a novel mechanism for anthocyanin glucosylation. nih.govresearchgate.netnih.gov
Following the initial glucosylation, an acyl group is transferred to the newly added glucose. This p-hydroxybenzoylation is catalyzed by Acyl-Glucose-Dependent Anthocyanin 7-O-Glucoside Acyltransferase (AA7G-AT). nih.govnih.govmdpi.com This enzyme specifically uses pHBG as the donor for the p-hydroxybenzoyl group. nih.gov
The subsequent step involves the addition of a second glucose molecule, this time to the p-hydroxybenzoyl group. This reaction is catalyzed by Acyl-Glucose-Dependent Anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) Glucosyltransferase (AA7BG-GT). nih.govnih.govmdpi.com Again, this enzyme utilizes pHBG as the glucosyl donor, demonstrating the repeated use of this bifunctional molecule in the elongation of the modifying chain. nih.govmdpi.com Two cDNAs encoding for this enzyme, AA7BG-GT1 and AA7BG-GT2, have been isolated in delphinium. nih.gov
The final p-hydroxybenzoylation step to form the core structure of violdelphin is catalyzed by Acyl-Glucose-Dependent Anthocyanin 7-O-(6-O-(4-O-(glucosyl)-oxybenzoyl)-glucoside) Acyltransferase (AA7GBG-AT). nih.govmdpi.com This enzyme facilitates the transfer of the p-hydroxybenzoyl group from pHBG to the second glucose molecule. nih.gov
Step-by-Step Enzymatic Synthesis of Complex Polyacylated Anthocyanins
The synthesis of complex polyacylated anthocyanins, such as violdelphin in delphinium, is a meticulously ordered enzymatic cascade. The postulated sequence of modification at the 7-position of the anthocyanin is as follows: AA7GT, AA7G-AT, AA7BG-GT, and AA7GBG-AT. nih.gov This series of reactions, all utilizing pHBG as either a glucosyl or acyl donor, results in the formation of a complex side chain attached to the anthocyanin core. nih.govmdpi.com This intricate decoration is essential for the manifestation of the characteristic blue color of delphinium flowers. nih.govnih.govgenscript.com
The discovery of this pathway, reliant on the bifunctional nature of this compound, has significantly advanced our understanding of how plants achieve such a remarkable diversity and complexity in their floral pigments. It highlights a unique and efficient strategy for the biosynthesis of these important natural products.
Biosynthetic Pathway of Violdelphin and Cyanodelphin Structures
The deep blue color of delphinium flowers is primarily attributed to two complex, 7-polyacylated anthocyanins: violdelphin and cyanodelphin. nih.govgenscript.com Their biosynthesis is a multi-step enzymatic process occurring in the plant cell's vacuole, where this compound (pHBG) serves as a crucial substrate. nih.govoup.com
The pathway begins with a core anthocyanin structure, delphinidin (B77816) 3-O-rutinoside. The subsequent modifications at the 7-position of the delphinidin chromophore are what ultimately build the complex structures of violdelphin and cyanodelphin. nih.gov Research has demonstrated that these modifications are not mediated by conventional acyl-CoA or UDP-sugar donors but rather by acyl-glucose dependent enzymes that specifically utilize pHBG. nih.govmdpi.com
The synthesis of violdelphin proceeds through a sequence of reactions catalyzed by distinct glucosyltransferases (GTs) and acyltransferases (ATs) that belong to the glycoside hydrolase family 1 (GH1) and serine carboxypeptidase-like (SCPL) acyltransferase families, respectively. nih.gov These enzymes sequentially add glucose and p-hydroxybenzoic acid (pHBA) moieties, sourced from the bifunctional donor pHBG, to the growing anthocyanin molecule. nih.govnih.gov
The key steps in the formation of violdelphin are:
Initial Glucosylation: An acyl-glucose-dependent anthocyanin 7-O-glucosyltransferase (AA7GT) initiates the process.
Acylation: An acyl-glucose-dependent anthocyanin 7-O-glucoside acyltransferase (AA7G-AT) transfers a p-hydroxybenzoyl group from pHBG. oup.com
Second Glucosylation: A specific acyl-glucose-dependent anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) glucosyltransferase (AA7BG-GT) adds another glucose molecule, again using pHBG as the donor, to form the final violdelphin structure. nih.govgenscript.com
Cyanodelphin is formed through further modification of violdelphin, involving the linear addition of more glucose and pHBA units, also derived from pHBG. nih.govgenscript.com The enzyme responsible for synthesizing the pHBG donor molecule itself is a UDP-glucose dependent p-hydroxybenzoic acid glucosyltransferase (pHBAGT), which links pHBA to glucose in the cytosol before it is used in the vacuolar pathway. oup.com
Table 1: Key Enzymes in the Biosynthesis of Violdelphin
| Enzyme Abbreviation | Full Enzyme Name | Function in Pathway |
| pHBAGT | UDP-glucose dependent p-hydroxybenzoic acid glucosyltransferase | Synthesizes the p-hydroxybenzoyl-glucose (pHBG) "Zwitter donor" from UDP-glucose and p-hydroxybenzoic acid. oup.com |
| AA7GT | Acyl-glucose-dependent anthocyanin 7-O-glucosyltransferase | Initiates the polyacylation at the 7-position of the anthocyanin. oup.com |
| AA7G-AT | Acyl-glucose-dependent anthocyanin 7-O-glucoside acyltransferase | Transfers a p-hydroxybenzoyl group from pHBG to the anthocyanin. oup.com |
| AA7BG-GT | Acyl-glucose-dependent anthocyanin 7-O-(6-O-(p-hydroxybenzoyl)-glucoside) glucosyltransferase (e.g., AA7BG-GT1) | Transfers a glucosyl group from pHBG to the growing acyl-chain, leading to the formation of violdelphin. nih.govnih.govgenscript.com |
Contribution to Intramolecular Co-pigmentation and Flower Coloration Shifts (e.g., Bathochromic Shifts)
The elaborate polyacylation of anthocyanins, driven by donors like this compound, is essential for color stabilization and modification. nih.gov The attachment of multiple aromatic acyl groups, such as p-hydroxybenzoic acid, to the anthocyanin structure facilitates a phenomenon known as intramolecular co-pigmentation. oup.comnih.gov
Intramolecular co-pigmentation involves the folding of the acyl groups to stack closely with the planar anthocyanin chromophore (the colored part of the molecule). nih.gov This spatial arrangement creates a protective shield around the chromophore, enhancing its stability and altering its light-absorbing properties. nih.govnih.gov
This molecular interaction leads to a significant change in the perceived color, known as a bathochromic shift, or a shift of the maximum absorbance wavelength (λmax) to a longer wavelength. oup.comnih.gov For delphinidin-based anthocyanins, which are inherently reddish-purple, this shift moves the color towards the blue end of the spectrum. The polyacylation with moieties from this compound is directly responsible for producing the stable blue color of delphinium flowers. nih.govoup.com Without this extensive modification, the anthocyanins would not be stable enough nor have the correct conformation to appear blue. oup.com This process is a key example of how complex, genetically controlled biochemical modifications can generate the vast diversity of colors seen in the plant kingdom.
Advanced Analytical Research Methodologies for 6 O P Hydroxybenzoyl Glucose
Comprehensive Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 6-O-(p-Hydroxybenzoyl)glucose, both one-dimensional and two-dimensional NMR experiments are crucial for a complete structural assignment.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for the structural elucidation of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their neighboring protons. In this compound, the spectrum would show distinct signals for the protons of the glucose unit and the p-hydroxybenzoyl group. For example, the anomeric proton of the glucose moiety typically appears as a doublet at a characteristic downfield chemical shift. Aromatic protons of the p-hydroxybenzoyl group would also be observed in the downfield region, while the protons of the glucose ring would resonate in the more upfield region.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would display signals corresponding to the six carbons of the glucose unit and the seven carbons of the p-hydroxybenzoyl moiety. The carbonyl carbon of the ester group and the aromatic carbons would appear at lower field, while the carbons of the glucose ring would be found at higher field.
| ¹H NMR Chemical Shifts (δ) in ppm | ¹³C NMR Chemical Shifts (δ) in ppm |
| Signals for the glucose unit and the p-hydroxybenzoyl group are observed. | Signals for the six carbons of the glucose unit and seven carbons of the p-hydroxybenzoyl group are present. |
| The anomeric proton of glucose appears as a doublet at a downfield shift. | The carbonyl carbon of the ester and aromatic carbons are at lower field. |
| Aromatic protons of the p-hydroxybenzoyl group are in the downfield region. | Glucose ring carbons are at higher field. |
Two-Dimensional NMR (¹H{¹³C} HMQC, ¹H{¹³C} HMBC, TOCSY, H-H COSY, NOESY)
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, which is essential for assembling the complete molecular structure of this compound. princeton.eduyoutube.comiosrjournals.orgyoutube.com
H-H COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically over two or three bonds. researchgate.net This is instrumental in tracing the proton spin systems within the glucose and p-hydroxybenzoyl moieties.
TOCSY (Total Correlation Spectroscopy) is used to identify all protons belonging to a particular spin system, even if they are not directly coupled. researchgate.net This is particularly useful for assigning all the protons of the glucose ring starting from the anomeric proton.
¹H{¹³C} HSQC (Heteronuclear Single Quantum Coherence) , also referred to as HMQC, correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
¹H{¹³C} HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically two to three bonds, ¹H-¹³C correlations). youtube.com A key HMBC correlation for this compound would be between the H-6 protons of the glucose unit and the carbonyl carbon of the p-hydroxybenzoyl group, confirming the ester linkage at the C-6 position.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.
| 2D NMR Technique | Information Provided |
| H-H COSY | Shows correlations between coupled protons (2-3 bonds). |
| TOCSY | Identifies all protons within a spin system. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. |
| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). |
| NOESY | Reveals through-space proximity of protons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound.
Electro-spray Ionization Mass Spectrometry (ESI-MS)
Electro-spray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govnsf.gov In ESI-MS, the sample solution is sprayed into a region of high electric field, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound, ESI-MS would be used to determine its molecular weight, which is a critical piece of data for confirming its identity. biocrick.comresearchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₆O₈), HRESIMS would confirm this exact molecular formula by providing a measured mass that is very close to the calculated theoretical mass. mdpi.com This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
| Mass Spectrometry Technique | Key Information Obtained |
| ESI-MS | Molecular weight determination through the observation of protonated molecules or adducts. |
| HRESIMS | Precise mass measurement for the determination of the exact elemental formula. |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile biomolecules like this compound. In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process facilitates the desorption of intact sample molecules into the gas phase as ions with minimal fragmentation.
For this compound (molar mass: 300.26 g/mol ), FAB-MS analysis in the positive ion mode would be expected to yield a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 301. The detection of this ion is crucial for confirming the molecular weight of the compound.
Furthermore, characteristic fragment ions can be observed, providing valuable structural information. The most common fragmentation pathway involves the cleavage of the ester linkage between the glucose and p-hydroxybenzoyl moieties. This cleavage would produce two key fragment ions: one corresponding to the protonated p-hydroxybenzoyl group at m/z 121, and another related to the glucose unit. This fragmentation pattern helps to confirm the presence of the two constituent components of the molecule.
Table 1: Expected Ions in FAB-MS Analysis of this compound
| Ion Type | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 301 |
| [C₇H₅O₂]⁺ | Fragment corresponding to the p-hydroxybenzoyl group | 121 |
Quantitative and Qualitative Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is the cornerstone for the quantification of this compound. The method's efficacy relies on the presence of the p-hydroxybenzoyl group, which acts as a chromophore, absorbing light in the UV spectrum. The maximum absorbance (λmax) for p-hydroxybenzoic acid and its esters is typically observed around 256-260 nm. caymanchem.comnist.gov Therefore, setting the UV detector to 260 nm ensures high sensitivity and accurate quantification.
A standard quantitative analysis involves creating a calibration curve by injecting known concentrations of a pure this compound standard. The peak area from the resulting chromatogram is plotted against concentration, allowing for the determination of the compound's concentration in unknown samples. A typical HPLC system for this analysis would utilize a reversed-phase column.
Table 2: Example HPLC Parameters for Quantification
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol (B129727) and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 260 nm |
| Injection Volume | 10 µL |
The development of robust chromatographic methods is crucial for achieving accurate separation and detection of this compound, especially from complex matrices like plant extracts. oup.com Method development primarily focuses on optimizing the separation on reversed-phase (e.g., C18) columns. nih.govnih.gov
Key strategies for enhancement include:
Mobile Phase Optimization : Fine-tuning the gradient elution profile using solvents like acetonitrile (B52724) or methanol mixed with acidified water (using formic acid or acetic acid) is critical. oup.comnih.gov The gradient is adjusted to provide sufficient resolution between the target analyte and other structurally similar compounds, ensuring baseline separation and accurate integration of the peak.
Column Technology : Utilizing columns with smaller particle sizes (e.g., sub-2 µm in UHPLC systems) or core-shell technology can significantly increase separation efficiency and reduce analysis time. researchgate.net
Detector Selection : While UV detection at 260 nm is standard, a Diode Array Detector (DAD) can be employed to acquire the full UV spectrum of the peak. This provides additional confirmation of peak identity and purity by comparing the spectrum to that of a known standard. For even higher specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).
Strategies for Definitive Structural Elucidation
While techniques like MS and HPLC provide strong evidence for the structure of this compound, definitive elucidation requires rigorous confirmation strategies.
Comparative Analysis with Synthetic Standards : The most conclusive method for structural verification is the direct comparison of the isolated compound with an unambiguously synthesized standard. nih.gov The synthesis involves protecting the hydroxyl groups of D-glucose, selectively deprotecting the primary alcohol at the C-6 position, and then esterifying it with an activated form of p-hydroxybenzoic acid. The natural compound and the synthetic standard must exhibit identical properties across multiple analytical techniques, including co-elution in HPLC (i.e., a single peak when mixed and injected), and identical mass spectra and Nuclear Magnetic Resonance (NMR) spectra.
Hydrolytic Degradation Studies : Chemical or enzymatic hydrolysis can be used to break down the molecule into its constituent parts for separate identification. rsc.org Acid-catalyzed hydrolysis (e.g., using a dilute mineral acid) or base-catalyzed hydrolysis will cleave the ester bond of this compound. The reaction mixture can then be analyzed, typically by chromatography, to confirm the presence of the expected hydrolysis products: p-hydroxybenzoic acid and glucose. These products are identified by comparing their retention times and spectral properties with those of authentic commercial standards. nih.gov This strategy confirms the core components of the parent molecule.
Chemical and Chemoenzymatic Synthesis of 6 O P Hydroxybenzoyl Glucose and Its Analogues
De Novo Chemical Synthesis Approaches
De novo chemical synthesis provides a foundational route to 6-O-(p-Hydroxybenzoyl)glucose, enabling precise control over its structure. These methods are instrumental in creating analogues and probes for biochemical studies.
Development of Glycosylation Reactions for Ester Linkage Formation
The formation of the ester linkage between the p-hydroxybenzoyl moiety and the glucose core is a critical step in the chemical synthesis of this compound. One of the most established methods for achieving this is the Koenigs-Knorr reaction. wikipedia.org This reaction typically involves the use of a glycosyl halide, such as acetobromoglucose, which acts as a glycosyl donor. wikipedia.orgnih.gov The other reactant is the alcohol or, in this case, the carboxyl group of p-hydroxybenzoic acid.
The reaction is promoted by the presence of heavy metal salts, such as silver carbonate or cadmium carbonate, which activate the glycosyl halide. wikipedia.orgnih.gov In the initial step, the glycosyl halide reacts with the promoter to form an oxocarbenium ion intermediate. This highly reactive species is then attacked by the nucleophile (the hydroxyl or carboxylate group) to form the desired glycoside or ester. wikipedia.org The use of protecting groups on the glucose molecule is essential to ensure that the reaction occurs at the desired position, such as the C-6 hydroxyl group.
Table 1: Key Components in Koenigs-Knorr Glycosylation
| Component | Role in Reaction | Example |
|---|---|---|
| Glycosyl Donor | Provides the sugar moiety | Acetobromoglucose |
| Glycosyl Acceptor | Provides the aglycone moiety | p-Hydroxybenzoic acid |
| Promoter | Activates the glycosyl donor | Silver Carbonate, Cadmium Carbonate |
Enzymatic Synthesis in vitro Utilizing Recombinant Biosynthetic Enzymes
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing this compound. In nature, this compound is a key intermediate in the biosynthesis of complex plant pigments, particularly polyacylated anthocyanins. nih.gov
Research on the blue flowers of delphinium (Delphinium grandiflorum) has elucidated the enzymatic pathway for the synthesis of this compound, referred to as p-hydroxybenzoyl-Glc (pHBG). nih.gov The biosynthesis is catalyzed by a specific glucosyltransferase that attaches a glucose moiety to p-hydroxybenzoic acid (pHBA). This reaction utilizes UDP-glucose as the activated glucose donor. The identified enzyme, DgpHBAGT, demonstrates a high preference for pHBA as its substrate.
In the context of anthocyanin biosynthesis, this compound plays a unique role as a bifunctional or "zwitter" donor. nih.govnih.gov It is utilized by vacuolar acyl-glucose-dependent glucosyltransferases and acyltransferases as both a glucosyl and an acyl donor for the step-by-step modification of the anthocyanin structure. nih.govnih.gov For instance, in the formation of the anthocyanin violdelphin (B137249), enzymes use pHBG to transfer both the glucose and the p-hydroxybenzoyl groups to the growing polyacyl chain on the anthocyanin core. nih.gov
Table 2: Enzymes in the Biosynthesis of 7-Polyacylated Anthocyanins
| Enzyme / Intermediate | Function | Organism |
|---|---|---|
| DgpHBAGT | Synthesizes pHBG from pHBA and UDP-glucose | Delphinium grandiflorum |
| p-Hydroxybenzoyl-Glc (pHBG) | Acts as a bifunctional acyl and glucosyl donor | Delphinium grandiflorum |
| Acyl-Glc–dependent anthocyanin glucosyltransferase (AAGT) | Catalyzes glucosylation steps using pHBG | Delphinium grandiflorum |
Synthesis of Acylated Glucose Derivatives and Complex Glycoconjugates Incorporating the Moiety
The this compound moiety serves as a building block for more complex natural products, including certain tannins and flavonoid glycosides.
Gallotannins Featuring the p-Hydroxybenzoyl-Glucose Moiety
Gallotannins are a class of hydrolyzable tannins built upon a central core, typically glucose, which is esterified with multiple galloyl groups. The synthesis of gallotannins involves the sequential addition of these galloyl units. The biosynthetic pathway begins with the formation of β-glucogallin (1-O-galloyl-β-D-glucose), which is considered a key intermediate. frontiersin.org This initial molecule then acts as both an acyl acceptor and an efficient acyl donor for subsequent galloylation steps, leading to compounds like 1,2,3,4,6-pentagalloylglucose (PGG). frontiersin.org
While the direct synthesis of gallotannins featuring a p-hydroxybenzoyl group is not extensively documented, the established chemical synthesis of related compounds provides a clear template. For example, various O-galloyl-D-glucoses, such as 6-O-galloyl-D-glucose, have been prepared by reacting partially protected glucose derivatives with an activated galloyl chloride, followed by deprotection. researchgate.net A similar strategy could be employed using an activated p-hydroxybenzoyl derivative to incorporate this specific moiety onto a glucose core, which could then be further elaborated into a mixed-acid tannin structure.
Flavonoid Glycosides with p-Hydroxybenzoyl Acylation
Flavonoids are a diverse class of plant secondary metabolites synthesized via the phenylpropanoid pathway. wikipedia.orgnih.gov The core flavonoid structure can be extensively modified through reactions such as hydroxylation, methylation, glycosylation, and acylation, leading to a vast array of compounds. nih.govtaylorandfrancis.com
The incorporation of a p-hydroxybenzoyl group is a key acylation step in the biosynthesis of certain complex flavonoid glycosides, most notably the polyacylated anthocyanins responsible for the blue color of delphinium flowers. nih.gov The biosynthesis of these pigments, such as violdelphin and cyanodelphin, is a multi-step process that occurs in the plant vacuole. After initial glycosylation of the anthocyanidin core, further modifications are catalyzed by specialized enzymes that use this compound (pHBG) as a donor molecule. nih.gov This process involves the sequential transfer of both p-hydroxybenzoyl and glucose units from pHBG to the anthocyanin, building up a complex polyacyl chain attached to the 7-position of the flavonoid structure. nih.govnih.gov This intricate enzymatic assembly line highlights a sophisticated use of an acylated glucose derivative to construct a complex natural product.
Anthocyanin Derivatives Containing this compound Residues
The blue hues of many flowers are attributed to complex polyacylated anthocyanins, where the this compound unit is a key structural component. In delphinium (Delphinium grandiflorum) flowers, for instance, the vibrant blue coloration is primarily due to two such anthocyanins: violdelphin and cyanodelphin. nih.govoup.com The biosynthesis of these pigments is a stepwise process involving enzymes that utilize p-hydroxybenzoyl-glucose (pHBG) as a bifunctional donor for both glucosylation and acylation reactions. nih.gov
Violdelphin is a highly complex molecule where the anthocyanidin core, delphinidin (B77816), is modified at the 7-position. The full structure is identified as delphinidin 3-O-rutinoside-7-O-(6-O-(4-O-(6-O-(p-hydroxybenzoyl)-glucosyl)-oxybenzoyl)-glucoside). nih.govoup.com This structure contains the this compound moiety as part of a longer polyacyl chain.
Cyanodelphin is an even more elaborate derivative of violdelphin. It is formed by the further addition of a glucosyl-glucosyl-p-hydroxybenzoyl-glucosyl-p-hydroxybenzoyl side chain. nih.gov Its complete chemical name is delphinidin 3-O-rutinoside-7-O-[3-O-(3-O-(6-O-(4-O-(6-O-(p-hydroxybenzoyl)-glucosyl)-oxybenzoyl)-glucosyl)-glucosyl)-6-O-(4-O-(6-O-(p-hydroxybenzoyl)-glucosyl)-oxybenzoyl)-glucoside]. nih.govoup.com
Another example of an anthocyanin containing this residue is cyanidin 3-O-glucoside-7-O-(6-O-(p-hydroxybenzoyl)-glucoside) . This compound has been identified as a product in enzymatic reactions involving acyl-Glc–dependent anthocyanin 7-O-glucoside acyltransferase. nih.gov
The table below summarizes these anthocyanin derivatives.
| Compound Name | Core Anthocyanidin | Found In |
| Violdelphin | Delphinidin | Delphinium grandiflorum |
| Cyanodelphin | Delphinidin | Delphinium grandiflorum |
| Cyanidin 3-O-glucoside-7-O-(6-O-(p-hydroxybenzoyl)-glucoside) | Cyanidin | In vitro enzymatic reaction |
Xanthone Glucosides and Other Phenolic Glycosides
The this compound moiety is also found in other classes of phenolic compounds, although its occurrence in xanthone glucosides is not as clearly documented in available literature.
Xanthone Glucosides are a class of phenolic compounds widely distributed in plant families such as Gentianaceae and Polygalaceae. nih.gov They exist as C-glucosides or O-glucosides, where a sugar moiety is attached to the xanthone core. nih.gov While acylation of the sugar units does occur, specific examples of xanthone glucosides featuring a this compound residue are not prominently reported in the surveyed scientific literature. One study identified a xanthone derivative, 4-C-β-d-glucopyranosyl-1,3,6,8-tetrahydroxy-7-O-(p-hydroxybenzoyl)-9H-xanthen-9-one, which contains a p-hydroxybenzoyl group, but it is directly attached to the xanthone nucleus at the 7-position, not to a glucose molecule. nih.gov
Other Phenolic Glycosides from the roots of Polygala tenuifolia (Polygalaceae) provide clear examples of complex molecules containing the this compound unit. jst.go.jpnih.gov This plant is a source of various bioactive compounds, including oligosaccharide esters and phenolic glycosides. nih.gov Among these, tenuifolisides A and B have been structurally characterized to contain the precise moiety of interest. jst.go.jp
Tenuifoliside A : The structure of this compound is β-D-(3-O-(3,4,5-trimethoxycinnamoyl))-fructofuranosyl-α-D-[6-O-(p-hydroxybenzoyl)]-glucopyranoside. jst.go.jp
Tenuifoliside B : This compound is identified as β-D-(3-O-sinapoyl)-fructofuranosyl-α-D-(6-O-[p-hydroxybenzoyl)]-glucopyranoside. jst.go.jp
These compounds are complex sucrose (B13894) derivatives where the glucose unit is acylated at the 6-position with a p-hydroxybenzoyl group.
The table below details these phenolic glycosides.
| Compound Name | Aglycone/Core Structure | Natural Source |
| Tenuifoliside A | Sucrose Derivative | Polygala tenuifolia |
| Tenuifoliside B | Sucrose Derivative | Polygala tenuifolia |
Structure Function Relationship Studies in Biosynthetic Contexts
Stereochemical Requirements for Efficient Glycosyl and Acyl Transfer Reactions
The dual functionality of 6-O-(p-hydroxybenzoyl)glucose as both a glycosyl and acyl donor implies strict stereochemical requirements for the enzymatic reactions it participates in. The enzymes that utilize pHBG, particularly the AAGTs, are members of the glycoside hydrolase family 1 (GH1). nih.govnih.gov GH1 enzymes are typically retaining glycosyltransferases, meaning that the anomeric configuration of the transferred glucose is the same in the product as it was in the donor molecule. nih.govwikipedia.org
This retention of stereochemistry is achieved through a two-step, double-displacement mechanism. nih.govwikipedia.org In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the glucose moiety of pHBG, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone (in this case, the p-hydroxybenzoic acid part of a larger acceptor molecule during acylation, or the rest of the pHBG molecule during glucosylation). In the second step, a nucleophile, which can be a water molecule (in hydrolysis) or the hydroxyl group of an acceptor molecule (in transferase reactions), attacks the anomeric carbon of the glycosyl-enzyme intermediate, resulting in the formation of the final product with a retained stereochemistry.
For the acyl transfer reaction, catalyzed by serine carboxypeptidase-like (SCPL) acyltransferases, the stereochemistry of the acyl group itself is not chiral. However, the orientation of the p-hydroxybenzoyl group within the enzyme's active site is critical for efficient transfer. The enzyme must precisely position the ester linkage for nucleophilic attack by the acceptor molecule. The transfer is an intramolecular-like process where the acyl group is transferred from the glucose moiety to the acceptor anthocyanin. nih.gov
The efficiency of both glycosyl and acyl transfer is highly dependent on the correct presentation of the reactive centers of pHBG within the respective enzyme active sites. Any deviation from the required stereochemical arrangement would likely lead to a significant decrease or complete loss of catalytic activity.
Characterization of Specific Functional Groups Critical for "Zwitter Donor" Activity
The "zwitter donor" activity of this compound is a direct consequence of the specific functional groups present in its structure and their arrangement. This bifunctionality allows it to participate in both glycosylation and acylation reactions within the same biosynthetic pathway. nih.gov
The Glucose Moiety: The glucose unit serves as the carrier for the acyl group and is the entity transferred in glycosylation reactions. Key functional groups on the glucose moiety include:
The Anomeric Carbon (C1): This is the electrophilic center for the glycosyl transfer reaction. The β-glucosidic linkage is crucial for recognition by the GH1 family AAGTs. nih.govnih.gov
The 6-Hydroxyl Group (C6-OH): This is the site of acylation with p-hydroxybenzoic acid. The ester linkage at this position makes the glucose an "activated" sugar donor for this specific class of glucosyltransferases. The presence of the acyl group at this position is a key determinant for substrate recognition by AAGTs, distinguishing it from UDP-glucose. nih.govnih.gov
Other Hydroxyl Groups (C2-OH, C3-OH, C4-OH): These hydroxyl groups are essential for the proper binding and orientation of the glucose moiety within the enzyme's active site through a network of hydrogen bonds. nih.gov
The p-Hydroxybenzoyl Moiety: This acyl group is the entity transferred in acylation reactions and also plays a crucial role in the recognition of the entire molecule by the enzymes.
The Carbonyl Group: The ester carbonyl is the electrophilic center for the acyl transfer reaction.
The combination of these functional groups in a single molecule creates a versatile biosynthetic intermediate. The glucose moiety acts as a leaving group in the acyl transfer reaction, while the p-hydroxybenzoyl group is the leaving group in the glycosyl transfer reaction. This elegant molecular design allows for the sequential and controlled addition of both sugar and acyl units to the anthocyanin scaffold, leading to the complex structures observed in nature.
The table below outlines the critical functional groups of this compound and their roles in its "zwitter donor" activity.
| Functional Group | Moiety | Role in Biosynthesis |
| β-Glucosidic Linkage at C1 | Glucose | Site of nucleophilic attack for glycosyl transfer; crucial for recognition by GH1 family AAGTs. nih.govnih.gov |
| Ester Linkage at C6-OH | Glucose | Activates the glucose for transfer by AAGTs; site of acyl group attachment. |
| Hydroxyl Groups (C2, C3, C4) | Glucose | Anchor the glucose moiety in the enzyme active site through hydrogen bonding. nih.gov |
| Carbonyl Group | p-Hydroxybenzoyl | Electrophilic center for the acyl transfer reaction. |
| Aromatic Ring & p-Hydroxy Group | p-Hydroxybenzoyl | Facilitate specific binding within the acyltransferase active site through hydrophobic and polar interactions. |
Advanced Research Perspectives and Biotechnological Applications
Strategies for Metabolic Engineering to Enhance Secondary Metabolite Production
A key precursor for 6-O-(p-Hydroxybenzoyl)glucose is p-hydroxybenzoic acid (pHBA), which is derived from chorismate in the shikimate pathway. nih.gov A groundbreaking study demonstrated the immense potential of chloroplast engineering to boost pHBA production. By integrating the Escherichia coli ubiC gene, which codes for chorismate pyruvate-lyase (CPL), into the tobacco chloroplast genome, researchers were able to divert a massive amount of chorismate towards pHBA synthesis. nih.gov The resulting transgenic plants accumulated pHBA, primarily as pHBA-glucose conjugates, at levels up to 26.5% of the leaf dry weight in the oldest leaves. nih.gov This represented a 50-fold increase compared to the best results from nuclear-transformed plants, indicating that the CPL enzyme activity, rather than substrate availability, is the primary limitation in nuclear-transformed systems. nih.gov
General strategies that can be applied to enhance the production of acyl-glucoses include:
Precursor Feeding : Supplying exogenous precursors, which are intermediates in the biosynthetic pathway, can significantly increase the yield of the final product. globalsciencebooks.info
Elicitation : Using biotic or abiotic elicitors (e.g., fungal extracts, methyl jasmonate, UV radiation) can trigger plant defense responses and stimulate the production of secondary metabolites. slideshare.net
Optimization of Culture Conditions : For cell or organ cultures, manipulating media components (e.g., carbon sources, phosphate (B84403) levels), pH, and temperature can enhance growth and secondary metabolite accumulation. globalsciencebooks.infomdpi.com For instance, using less expensive carbon sources like molasses instead of pure glucose can make large-scale production more economically viable, a strategy proven effective in the production of other metabolites. nih.gov
Genetic Manipulation : Overexpressing genes that code for rate-limiting enzymes or blocking competing metabolic pathways can channel metabolic flux towards the desired compound. nih.gov The success with chloroplast-expressed CPL is a prime example of this approach. nih.gov
| Engineering Strategy | Target/Method | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Chloroplast Engineering | Expression of E. coli chorismate pyruvate-lyase (CPL) | Nicotiana tabacum (Tobacco) | Accumulation of pHBA-glucose conjugates up to 26.5% of leaf dry weight, demonstrating high flux potential of the shikimate pathway. | nih.gov |
| Precursor Feeding | Addition of biosynthetic intermediates to culture medium | Plant Cell Cultures | Can increase the yield of the final secondary metabolite by overcoming precursor limitations. | globalsciencebooks.info |
| Elicitation | Application of stress-inducing compounds (e.g., fungal extracts, methyl jasmonate) | Plant Cell Cultures | Induces defense pathways, leading to enhanced production of secondary metabolites. | slideshare.net |
| Pathway Regulation | Overexpression of rate-limiting enzymes or blocking competing pathways | General | Increases carbon flux towards the desired product. | nih.gov |
Bioprospecting and Discovery of Novel Enzymes Capable of Utilizing Acyl-Glucoses
Bioprospecting, the search for novel and useful products from biodiversity, is a critical tool for discovering new enzymes with unique catalytic capabilities. nih.gov Techniques like metagenomics, which analyzes genetic material directly from environmental samples, and in silico screening of sequence databases allow researchers to identify enzyme candidates that would be missed by traditional methods. nih.govresearchgate.net This is particularly relevant for the study of acyl-glucose metabolism, where enzymes often exhibit novel functionalities.
A significant discovery was the identification of an acyltransferase from the wild tomato species Lycopersicon pennellii that is responsible for synthesizing diacylglucose. pnas.orgnih.gov This enzyme uses 1-O-β-acylglucose as an acyl donor in a disproportionation reaction, converting two molecules of 1-O-isobutyryl-β-glucose into one molecule of 1,2-di-O-isobutyrylglucose and one free glucose. pnas.orgnih.gov Remarkably, this enzyme was identified as a serine carboxypeptidase-like protein, suggesting it was recruited from a protein-degrading enzyme family and adapted for a biosynthetic role in secondary metabolism. pnas.orgnih.gov
Research into anthocyanin biosynthesis has revealed that acyl-glucoses like this compound are not just end products but also act as "activated" donor molecules for subsequent modification steps. In delphinium flowers, p-hydroxybenzoyl-glucose (pHBG) acts as a bifunctional or "zwitter" donor. mdpi.comnih.gov It can donate its p-hydroxybenzoyl group in a reaction catalyzed by an acyltransferase (AT) or donate its glucose moiety in a reaction catalyzed by an acyl-glucose-dependent anthocyanin glucosyltransferase (AAGT). nih.govnih.gov This dual function is a fascinating metabolic innovation. Similar systems exist in other plants; for instance, carnations use malylglucose as an acyl-donor, while Arabidopsis uses sinapoylglucose as a bifunctional donor for anthocyanin modification. nih.govnih.gov
| Enzyme/Enzyme Class | Source Organism | Substrate/Donor | Novel Function/Characteristic | Reference |
|---|---|---|---|---|
| 1-O-β-acylglucose-dependent acyltransferase | Lycopersicon pennellii (Wild Tomato) | 1-O-isobutyryl-β-glucose | A serine carboxypeptidase-like protein adapted for biosynthesis; catalyzes acyl-glucose disproportionation. | pnas.orgnih.gov |
| Acyl-glucose-dependent AT and GT | Delphinium grandiflorum | p-hydroxybenzoyl-glucose (pHBG) | Uses pHBG as a bifunctional "zwitter" donor for both acylation and glucosylation of anthocyanins. | nih.gov |
| Vacuolar Acyltransferase (AT) | Dianthus caryophyllus (Carnation) | Malylglucose | Utilizes an aliphatic acyl-glucose as an acyl-donor for anthocyanin modification. | nih.gov |
| SmASAT3-L1 | Solanum melongena (Eggplant) | Acylsugars | A functionally divergent acetyltransferase involved in acylsugar modification. | nih.gov |
Computational Modeling and Simulation of Enzyme-Substrate Interactions (e.g., pHBAGT, Acyltransferases)
Computational modeling provides powerful insights into the dynamic processes of enzyme catalysis that are often difficult to capture through experimental methods alone. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) methods are used to predict substrate binding modes, elucidate catalytic mechanisms, and understand the basis of enzyme selectivity. nih.govscispace.com
While specific modeling studies on p-hydroxybenzoyl-glucose acyltransferase (pHBAGT) are not widely reported, research on other acyltransferases serves as an excellent proxy for the methodologies employed. For example, a study on an alcohol acyltransferase (VpAAT1) from Vasconcellea pubescens fruit used molecular docking to predict the most favorable substrate orientation, which correlated well with experimental kinetic data. nih.gov Subsequent MD simulations and in silico mutations of key residues in the catalytic HxxxD motif helped confirm their functional roles, with in vitro mutagenesis validating the computational predictions. nih.gov
Similarly, MD simulations of the human acyltransferase hDHHC20 have been used to explore the structural features that determine the enzyme's selectivity for acyl chains of different lengths. mdpi.com These simulations can map the physicochemical properties of the enzyme's internal cavity, revealing how shape and hydrophilicity guide substrate binding. mdpi.com Such computational approaches are invaluable for enzyme engineering. By understanding the structural basis of substrate specificity, researchers can design targeted mutations to alter an enzyme's function, for instance, to improve its efficiency or to make it accept novel substrates, as has been done for the acyltransferase from Mycobacterium smegmatis (MsAcT). acs.org
| Enzyme Studied | Computational Method(s) | Research Goal | Key Insight from Modeling | Reference |
|---|---|---|---|---|
| Alcohol Acyltransferase (VpAAT1) | Molecular Docking, Molecular Dynamics (MD), Site-Directed Mutagenesis | Understand catalytic mechanism and substrate preference. | Confirmed the role of H166 and D170 in catalysis and showed that the most favorable docked substrate matched kinetic data. | nih.gov |
| hDHHC20 Acyltransferase | Molecular Dynamics (MD) | Investigate the basis of acyl chain length selectivity. | Revealed that the geometry and physicochemical properties of an inner cavity determine substrate preference. | mdpi.com |
| M. smegmatis Acyltransferase (MsAcT) | Computational Study combined with experimental validation | Reshape the active site to accept new substrates and improve selectivity. | Facilitated a clearer understanding of substrate-active site interactions, enabling rational enzyme design. | acs.org |
| General Enzyme Catalysis | QM/MM, MD Simulations | Model transition states and reaction pathways. | Provides information on transition state structures and catalytically important interactions that are difficult to obtain experimentally. | nih.gov |
Broader Roles in Plant Stress Responses and Adaptation Mechanisms
Acyl-glucoses, including this compound, are part of a larger arsenal (B13267) of specialized metabolites that plants deploy to cope with environmental challenges. mdpi.com The biosynthesis of phenolic compounds is frequently activated under abiotic stresses like drought, high salinity, and intense UV radiation. mdpi.com These compounds can act as antioxidants, signaling molecules, and physical protectants. mdpi.commdpi.com
There is direct evidence for the role of acyl-sugars in biotic stress responses. O-acyl sugars secreted from the trichomes of wild tobacco (Nicotiana attenuata) have been shown to provide defense against both specialist insect herbivores and native fungal pathogens. nih.gov In vitro assays demonstrated that these acyl-sugars can inhibit the growth of caterpillars and the germination and growth of fungal spores. nih.gov More broadly, acyl-glucoses are recognized to function as antifeedants, phytoanticipins (pre-formed antimicrobial compounds), and phytoalexins (antimicrobial compounds synthesized in response to infection). mdpi.com
The synthesis of these defense compounds requires energy and metabolic precursors. The oxidative pentose (B10789219) phosphate pathway (OPPP) is crucial in this context, as it produces NADPH, the reducing power essential for many biosynthetic pathways, including those for phenolics and other secondary metabolites. mdpi.com Studies have shown that the activity of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the OPPP, increases significantly in plants under drought and salt stress. mdpi.comresearchgate.net This suggests a metabolic shift to supply the necessary resources for synthesizing protective compounds. Furthermore, sugars like glucose and sucrose (B13894) are not just building blocks but also act as signaling molecules that can regulate gene expression related to plant growth, development, and defense, integrating environmental cues with internal response programs. nih.gov
Expanding the Understanding of Acyl-Glucose Metabolism Across Diverse Biological Systems
While initial studies focused on a few model species, recent research is revealing a remarkable diversity in acyl-sugar metabolism across the plant kingdom. A comprehensive survey of species within the large Solanum (nightshade) genus uncovered striking chemodiversity. nih.gov While some species like the wild tomato S. pennellii produce acylglucoses and acylsucroses, others were found to produce unusual acylinositols (acyl-sugars with an inositol (B14025) core) and glycosylated inositol cores, with the distribution of these different acyl-sugar types often being restricted to specific clades within the genus. nih.gov
This chemical diversity is mirrored by functional diversity. The specific structure of an acyl-glucose dictates its role. As noted earlier, p-hydroxybenzoyl-glucose in delphinium, sinapoylglucose in Arabidopsis, and malylglucose in carnation are all used in anthocyanin acylation, but they represent distinct metabolic solutions to a similar biochemical challenge. nih.gov In wild tomato, different acyl-glucoses, such as 2,3,4-tri-O-isobutyrylglucose, are secreted by glandular trichomes to function as insect repellents. mdpi.com
The concept of conjugating organic acids to sugars for metabolism and transport is not unique to plants. In mammals, a similar process called glucuronidation occurs, where xenobiotics and endogenous compounds (like bilirubin (B190676) and steroids) are conjugated to glucuronic acid (an oxidized form of glucose) by UDP-glucuronyltransferases. wikipedia.orgnih.gov This process, which occurs mainly in the liver, increases the water solubility of lipophilic compounds, facilitating their excretion. wikipedia.org The formation of reactive metabolites like acyl glucuronides in mammals has been studied extensively. nih.gov Comparing and contrasting these analogous pathways—acyl-glucose synthesis in plants and acyl-glucuronide formation in animals—can provide broader insights into how diverse biological systems use sugar conjugation to manage and modify small molecules.
| Organism/System | Acyl-Sugar Type | Known or Proposed Metabolic Role | Reference |
|---|---|---|---|
| Solanum genus | Acylglucoses, Acylsucroses, Acylinositols | Diverse and clade-specific; likely roles in defense. | nih.gov |
| Delphinium grandiflorum | p-hydroxybenzoyl-glucose | Bifunctional donor for anthocyanin acylation and glucosylation. | nih.gov |
| Lycopersicon pennellii | Tri-isobutyrylglucose | Insect repellent. | mdpi.com |
| Arabidopsis thaliana | Sinapoylglucose | Acyl donor for anthocyanin modification. | nih.gov |
| Mammalian Liver | Acyl-glucuronides | Metabolism and detoxification of xenobiotic carboxylic acids for excretion. | wikipedia.orgnih.gov |
Q & A
Q. What preliminary assays assess the bioactivity of this compound?
- Methodology : Screen for antioxidant activity using DPPH or ABTS radical scavenging assays. For anti-inflammatory potential, test inhibition of COX-2 or TNF-α in cell models (e.g., RAW 264.7 macrophages). Dose-response curves and IC calculations are essential for quantifying efficacy .
Q. How is this compound detected in complex biological matrices?
- Methodology : Use ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) for high sensitivity. Optimize ionization parameters (e.g., ESI negative mode) and fragmentation patterns to distinguish it from co-eluting phenolic glycosides .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported enzymatic roles of this compound in anthocyanin biosynthesis?
- Methodology : Compare kinetic parameters (, ) of acyltransferases (e.g., AA7G-AT) using purified this compound versus analogs. Employ site-directed mutagenesis to identify critical residues in enzyme-substrate binding. Validate findings via in planta silencing (e.g., CRISPR/Cas9) to observe phenotypic changes in anthocyanin pigmentation .
Q. How does this compound act as a "Zwitter donor" in polyacylation reactions?
- Methodology : Use isotopic labeling (e.g., C-glucose) to trace the transfer of acyl and glucosyl moieties during enzyme assays with recombinant acyl-glucose-dependent glucosyltransferases (AA7GT). Confirm bifunctionality via X-ray crystallography of enzyme-ligand complexes .
Q. What strategies mitigate spectral interference when quantifying this compound in metabolomic studies?
- Methodology : Apply orthogonal separation techniques (e.g., hydrophilic interaction chromatography paired with reverse-phase) to reduce matrix effects. Use stable isotope-labeled internal standards (SIL-IS) for accurate quantification. Validate with spike-recovery experiments in plant extracts .
Q. How can researchers model the metabolic flux of this compound in plant secondary metabolism?
- Methodology : Integrate C metabolic flux analysis with genome-scale metabolic models. Measure precursor incorporation rates using pulse-chase experiments in labeled plant cell cultures. Pair with transcriptomic data to correlate enzyme expression levels with pathway activity .
Data Analysis and Validation
Q. What statistical approaches address variability in bioactivity assays for this compound?
Q. How should conflicting NMR assignments for glucose ester derivatives be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
